

Application Note: Quantitative Determination of Ibrutinib and its Metabolites using Ibrutinib-d4

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Compound of Interest

Compound Name: *N*-Boc-Ibrutinib-d4

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Abstract

This application note provides a detailed protocol for the quantitative analysis of Ibrutinib and its active metabolite, PCI-45227 (dihydrodiol-ibrutinib), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Ibrutinib-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The protocol described herein is a composite methodology based on established and validated bioanalytical procedures.

Introduction

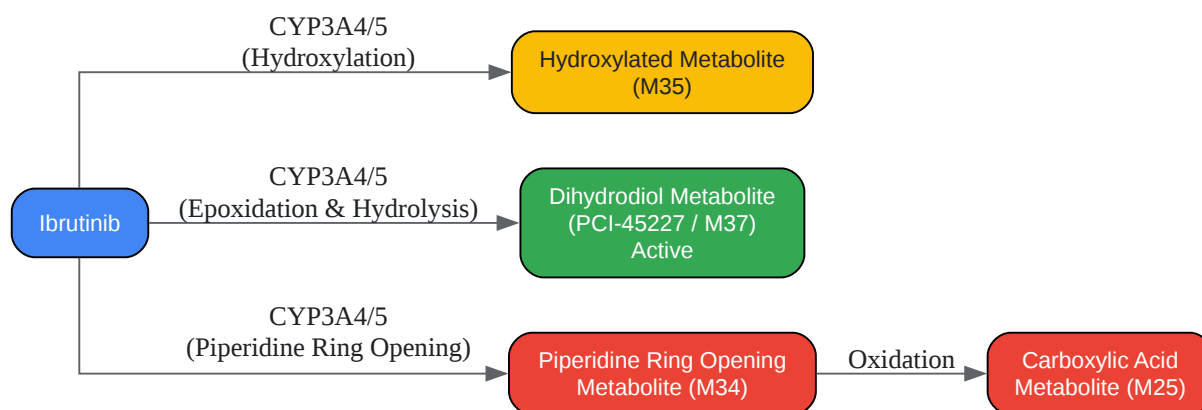
Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[1][2] Due to significant inter-individual variability in its pharmacokinetics, accurate and reliable methods for quantifying Ibrutinib and its active metabolites in biological matrices are crucial for optimizing therapy and ensuring patient safety. [3] The primary active metabolite of Ibrutinib is dihydrodiol-ibrutinib (PCI-45227), which also contributes to the overall therapeutic effect.[4][5]

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[6] Ibrutinib-d4 is a deuterated analog of Ibrutinib

commonly employed for this purpose.[7][8][9] This document outlines a comprehensive protocol for the simultaneous determination of Ibrutinib and PCI-45227 in human plasma using Ibrutinib-d4 as an internal standard.

Ibrutinib Metabolism

Ibrutinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 and CYP3A5 being the major contributors.[4][10] The metabolic pathways include hydroxylation of the phenyl group, opening of the piperidine ring, and epoxidation followed by hydrolysis to form the dihydrodiol metabolite (PCI-45227), which is an active metabolite.[4][10]



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Figure 1: Simplified metabolic pathway of Ibrutinib.

Experimental Protocol

This protocol describes a typical workflow for the extraction and analysis of Ibrutinib and PCI-45227 from human plasma.

Materials and Reagents

- Ibrutinib analytical standard
- PCI-45227 analytical standard

- Ibrutinib-d4 (Internal Standard, IS)
- Human plasma (with K2-EDTA as anticoagulant)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Water (ultrapure)

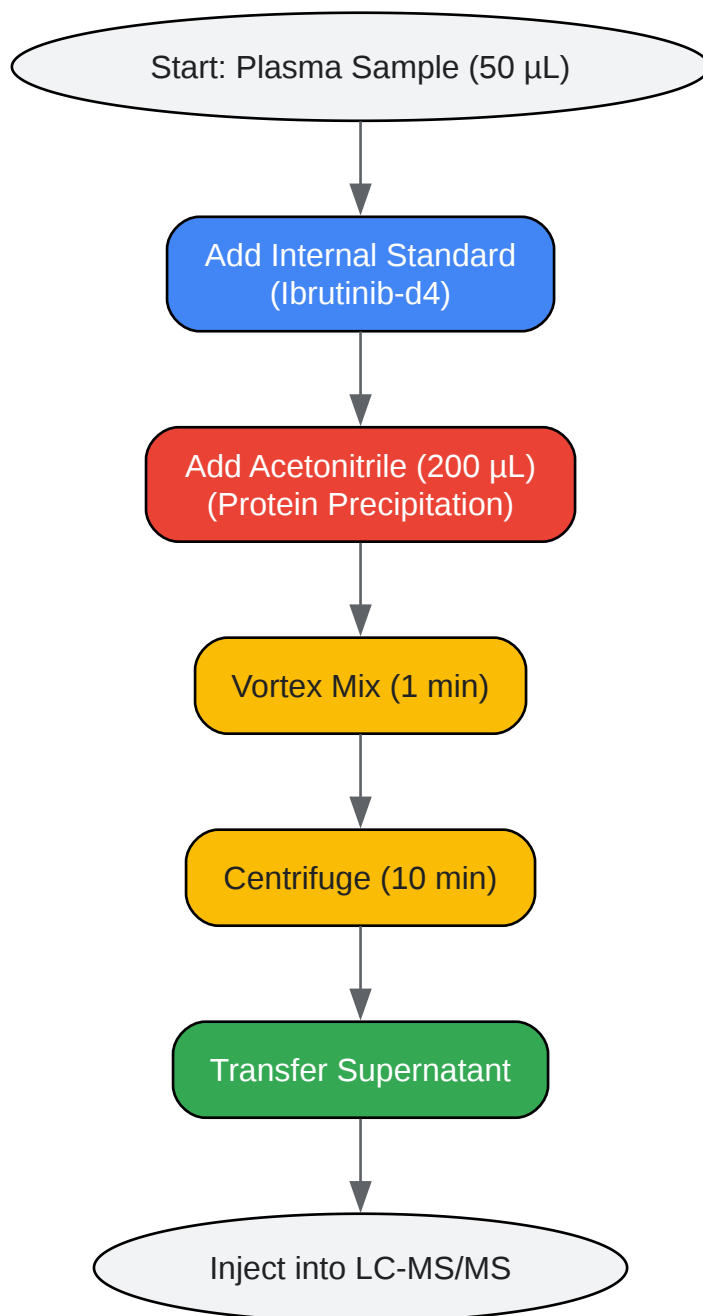
Equipment

- Liquid Chromatography system (e.g., Agilent, Shimadzu, Waters)
- Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)
- Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 μ m)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Precision pipettes

Sample Preparation (Protein Precipitation)

- Spiking: To 50 μ L of blank human plasma, add the appropriate volume of Ibrutinib and PCI-45227 standard working solutions. For patient samples, use 50 μ L of the collected plasma.
- Internal Standard Addition: Add 10 μ L of Ibrutinib-d4 working solution (e.g., 50 ng/mL in methanol) to all samples (calibrators, QCs, and unknowns).
- Precipitation: Add 200 μ L of acetonitrile to each tube.

- Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
- Injection: Inject a small volume (e.g., 2-5 μL) into the LC-MS/MS system.



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Figure 2: Sample preparation workflow.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for individual systems.

Table 1: Liquid Chromatography Parameters

Parameter	Recommended Setting
Column	ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 μ m) or equivalent
Mobile Phase A	10 mM Ammonium formate with 0.1% Formic acid in water
Mobile Phase B	Acetonitrile with 0.1% Formic acid
Flow Rate	0.4 mL/min
Gradient	Start with 20% B, increase to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 1.5 min.
Column Temperature	40°C
Injection Volume	5 μ L

Table 2: Mass Spectrometry Parameters

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	5500 V
Temperature	500°C
Curtain Gas	35 psi
Collision Gas	Medium

Table 3: MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Ibrutinib	441.1	304.2
PCI-45227	475.2	304.2
Ibrutinib-d4	445.5	142.5

Note: MRM transitions should be optimized for the specific instrument being used.

Method Validation Parameters

A summary of typical validation results for this type of assay is provided below. These are representative values and may vary between laboratories.

Table 4: Summary of Method Performance

Parameter	Ibrutinib	PCI-45227 (Dihydrodiol-Ibrutinib)
Linearity Range	0.400 - 200 ng/mL[11][12]	0.400 - 200 ng/mL[11][12]
Correlation Coefficient (r ²)	> 0.99	> 0.99
Lower Limit of Quantification (LLOQ)	0.400 ng/mL[11][12]	0.400 ng/mL[11][12]
Intra-day Precision (%CV)	< 15%	< 15%
Inter-day Precision (%CV)	< 15%	< 15%
Accuracy (% Bias)	Within ±15%	Within ±15%
Recovery	> 85%	> 85%
Matrix Effect	Minimal and compensated by IS	Minimal and compensated by IS

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (Ibrutinib-d4). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with a weighting factor of $1/x^2$ is typically used to fit the data. The concentrations of Ibrutinib and PCI-45227 in the quality control and unknown samples are then determined from this calibration curve.

Conclusion

The LC-MS/MS method described, utilizing Ibrutinib-d4 as an internal standard, provides a robust, sensitive, and specific approach for the simultaneous quantification of Ibrutinib and its active metabolite, PCI-45227, in human plasma. This application note offers a detailed protocol and performance characteristics to guide researchers in implementing this assay for pharmacokinetic and therapeutic drug monitoring studies.

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